4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine
Description
4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine is a pyrimidine derivative featuring a methyl group at position 4 and an oxolane (tetrahydrofuran) ring linked via a methoxy group at position 2. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 202.23 g/mol (inferred from analogous structures in ). This compound is structurally related to nucleoside analogs (e.g., gemcitabine) but lacks the carbohydrate-phosphate backbone typical of nucleotides.
Properties
IUPAC Name |
4-methyl-2-(oxolan-2-ylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-5-11-10(12-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMWONURRHGTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine typically involves the reaction of 4-methylpyrimidine with oxolan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-ylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine
- Structure : Methyl at position 2, oxolane-methoxy at position 4.
- Key Differences : Substituent positions on the pyrimidine ring significantly influence electronic distribution and steric interactions. For example, in pyrido[2,3-d]pyrimidine derivatives, substituent orientation at analogous positions drastically alters anti-proliferative activity (e.g., IC₅₀ values varying from 6.9 µM to >40 µM).
- Implications : The target compound’s methyl group at position 4 may optimize steric compatibility in binding pockets compared to its isomer.
Functional Group Variants
4-Methyl-2-[(oxolan-2-yl)methylsulfanyl]pyrimidine
- Structure : Replaces methoxy (-O-) with methylsulfanyl (-S-) at position 2.
- Key Differences: Lipophilicity: Sulfur increases log P (predicted ~1.5–2.0 vs. ~1.0 for the methoxy analog), enhancing membrane permeability but reducing aqueous solubility.
4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine
Nucleoside Analogs: Gemcitabine
- Structure: 4-Amino-1-[(2R,3R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one.
- Key Differences: Sugar Modifications: Gemcitabine’s oxolane ring has hydroxy and difluoro groups critical for antimetabolite activity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Position : Pyrimidine derivatives with substituents at position 4 (e.g., methyl) and 2 (e.g., oxolane-methoxy) show optimized steric and electronic profiles for binding to hydrophobic pockets, as seen in kinase inhibitors.
- Oxolane Moieties : The oxolane ring enhances solubility compared to purely aromatic substituents (e.g., phenyl), while its conformational flexibility may improve target engagement.
- Functional Group Trade-offs : Methoxy groups (as in the target compound) are critical for hydrogen-bond interactions, whereas methylsulfanyl variants prioritize lipophilicity.
Biological Activity
4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine is a compound that combines the structural features of pyrimidine and oxolane, suggesting potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The oxolane ring enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in pharmacological applications.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Unique structure with both pyrimidine and oxolane moieties |
| 2-(Pyridin-2-yl)pyrimidine | Anti-fibrotic | Known for distinct anti-fibrotic properties |
| 2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine | Antimicrobial, Anticancer | Similar structure but different methyl substitution |
Case Studies and Research Findings
- Anticancer Mechanisms : A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 1 µM to 10 µM, with IC50 values suggesting potent anticancer activity.
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
- Pharmacological Profiling : Pharmacokinetic studies highlighted the compound's favorable absorption characteristics due to the oxolane component, which may enhance its therapeutic efficacy by improving bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
